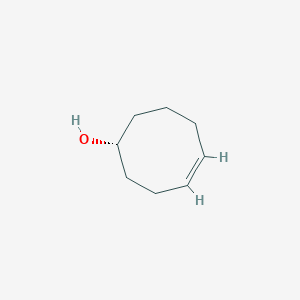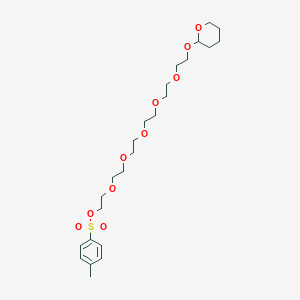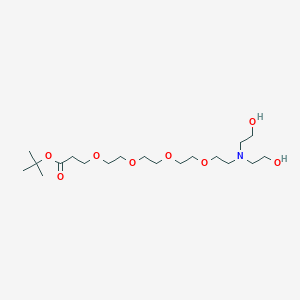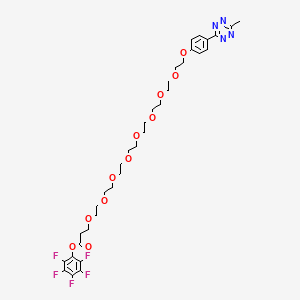
Methyltetrazine-amido-PEG5-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amido-PEG5-alkyne is a polyethylene glycol (PEG) derivative commonly employed as a linker for proteolysis targeting chimeras (PROTACs) synthesis. PROTACs are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amido-PEG5-alkyne typically involves the following steps:
Methyltetrazine Synthesis: The starting material, tetrazine, is methylated using methyl iodide in the presence of a base such as potassium carbonate.
PEGylation: The methylated tetrazine is then reacted with PEG5-amine (a PEG chain with five ethylene glycol units and an amine group at one end) to form the amido-PEG5-alkyne linker.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amido-PEG5-alkyne can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid.
Reduction: The tetrazine ring can be reduced to form a hydrazine derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using reagents like ozone or potassium permanganate under acidic conditions.
Reduction: Using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Methyltetrazine-amido-PEG5-alkyne is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PROTACs, which are used to target and degrade specific proteins implicated in diseases such as cancer and neurodegenerative disorders. Additionally, it can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules for various analytical and diagnostic purposes.
Mechanism of Action
Methyltetrazine-amido-PEG5-alkyne is unique in its ability to efficiently link E3 ligases to target proteins. Similar compounds include other PEG-based linkers and bifunctional molecules used in PROTACs, such as thalidomide derivatives and HaloTag ligands. this compound stands out due to its specific structure and reactivity, making it particularly effective in PROTAC synthesis.
Comparison with Similar Compounds
Thalidomide derivatives
HaloTag ligands
Other PEG-based linkers
This detailed overview provides a comprehensive understanding of Methyltetrazine-amido-PEG5-alkyne, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O6/c1-3-9-31-11-13-33-15-17-35-18-16-34-14-12-32-10-8-23(30)25-19-21-4-6-22(7-5-21)24-28-26-20(2)27-29-24/h1,4-7H,8-19H2,2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZFOEAHYKQSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
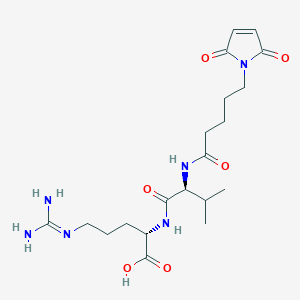
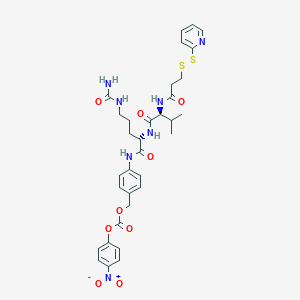
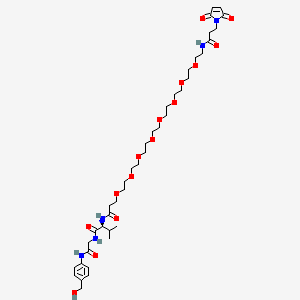
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
